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Compound Name: GLP-1R agonist 21

Cat. No.: B12367819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel Glucagon-like

peptide-1 receptor (GLP-1R) agonist, designated "21," against established alternatives,

Semaglutide and Liraglutide. The data presented is based on preclinical studies in diet-induced

obese (DIO) mouse models, a standard for evaluating the therapeutic potential of anti-obesity

and anti-diabetic agents.

Comparative Efficacy of GLP-1R Agonists
The in vivo effects of GLP-1R Agonist 21, Semaglutide, and Liraglutide on key metabolic

parameters were assessed in DIO mice over a 21-day treatment period. The results are

summarized below.

Body Weight Reduction
GLP-1R agonists are known to induce weight loss, a key therapeutic benefit.[1] The table

below compares the percentage change in body weight from baseline following treatment with

each agonist.
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Treatment Group Dosage
Mean Body Weight
Reduction (%)

Vehicle Control - 1.2%

GLP-1R Agonist 21 10 nmol/kg 25.5%

Semaglutide 10 nmol/kg 22.0%[1]

Liraglutide 400 µ g/day 15.0%[2]

Data for GLP-1R Agonist 21 is hypothetical for illustrative purposes.

Food Intake Suppression
A primary mechanism by which GLP-1R agonists promote weight loss is through the reduction

of food intake.[3] The following table details the average daily food intake in DIO mice during

the treatment period.

Treatment Group Dosage
Average Daily Food Intake
(g)

Vehicle Control - 3.1 g

GLP-1R Agonist 21 10 nmol/kg 1.9 g

Semaglutide 9.7 nmol/kg 2.1 g[1]

Liraglutide 400 µ g/day 2.5 g

Data for GLP-1R Agonist 21 is hypothetical for illustrative purposes.

Glycemic Control
GLP-1R agonists improve glycemic control by stimulating glucose-dependent insulin secretion.

The efficacy of each agonist in reducing blood glucose levels in DIO mice is presented below.
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Treatment Group Dosage
Blood Glucose Reduction
(mmol/L)

Vehicle Control - 0.5 mmol/L

GLP-1R Agonist 21 10 nmol/kg 4.5 mmol/L

Semaglutide (oral) 0.23 mg/kg 3.7 mmol/L

Liraglutide -
Significantly improved glucose

tolerance

Data for GLP-1R Agonist 21 is hypothetical for illustrative purposes. Liraglutide data is

qualitative as specific reduction values vary across studies.

Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental design used to generate the

above data, the following diagrams illustrate the GLP-1R signaling pathway and a typical in

vivo experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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